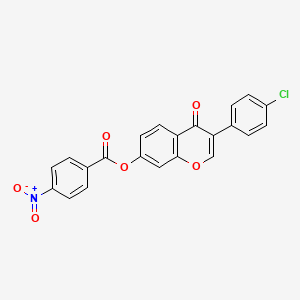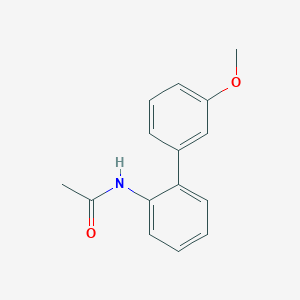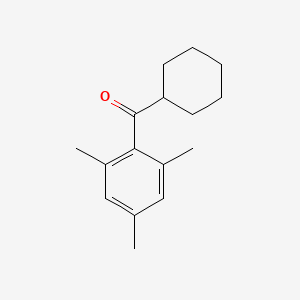
N-(2-iodophenyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-iodophenyl)-N-methylacetamide: is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a methylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-iodophenyl)-N-methylacetamide typically involves the iodination of aniline derivatives followed by acylation. One common method includes the reaction of 2-iodoaniline with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale iodination and acylation reactions. These processes are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: N-(2-iodophenyl)-N-methylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of different functional groups on the phenyl ring.
Common Reagents and Conditions:
Substitution: Reagents like sodium thiolate or primary amines in the presence of a base.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of thioureas or secondary amines.
Reduction: Formation of N-(2-aminophenyl)-N-methylacetamide.
Oxidation: Formation of phenolic or quinone derivatives.
Scientific Research Applications
Chemistry: N-(2-iodophenyl)-N-methylacetamide is used as a precursor in the synthesis of various heterocyclic compounds. Its iodine atom serves as a leaving group in palladium-catalyzed cross-coupling reactions, facilitating the formation of complex molecular structures .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of anti-cancer and anti-inflammatory agents .
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and dyes. Its unique reactivity makes it valuable in the synthesis of functionalized materials with specific properties .
Mechanism of Action
The mechanism of action of N-(2-iodophenyl)-N-methylacetamide involves its ability to participate in various chemical reactions due to the presence of the iodine atom. This atom acts as a good leaving group, facilitating nucleophilic substitution reactions. Additionally, the compound can undergo radical translocation reactions, where the iodine atom is replaced by a radical species, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
- N-(2-iodophenyl)acetamide
- N-(2-iodophenyl)-N-methylformamide
- N-(2-iodophenyl)-N-methylbenzamide
Uniqueness: N-(2-iodophenyl)-N-methylacetamide is unique due to the presence of both an iodine atom and a methylacetamide group. This combination imparts distinct reactivity and stability, making it a versatile intermediate in organic synthesis. Compared to its analogs, it offers a balance of reactivity and ease of handling, which is advantageous in various chemical transformations .
Properties
CAS No. |
90585-26-5 |
|---|---|
Molecular Formula |
C9H10INO |
Molecular Weight |
275.09 g/mol |
IUPAC Name |
N-(2-iodophenyl)-N-methylacetamide |
InChI |
InChI=1S/C9H10INO/c1-7(12)11(2)9-6-4-3-5-8(9)10/h3-6H,1-2H3 |
InChI Key |
IRMKWMBEMQGMLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC=C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


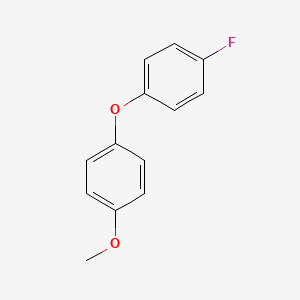
![1-(2-Cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea](/img/structure/B14117045.png)
![3-benzyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14117049.png)
![3-(4-ethoxyphenyl)-1-(4-(2-oxopyrrolidin-1-yl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117050.png)
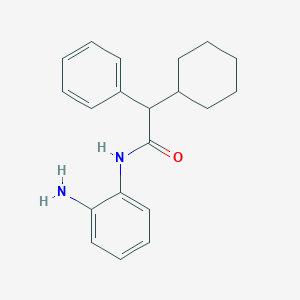
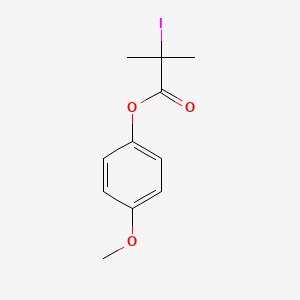
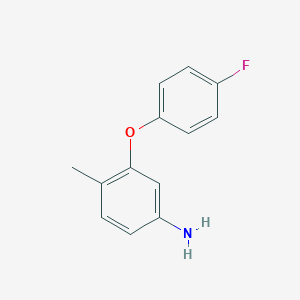
![3-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14117073.png)
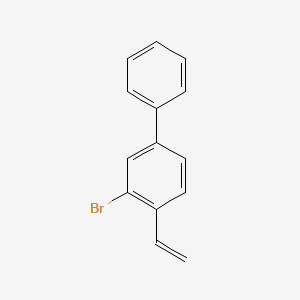
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide](/img/structure/B14117096.png)
![Oxiranemethanol, 2-[6-(4-chlorophenoxy)hexyl]-, (2S)-](/img/structure/B14117097.png)
